Chloroiodomethane physical and chemical properties
Chloroiodomethane physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Chloroiodomethane
This technical guide provides a comprehensive overview of the core physical and chemical properties of chloroiodomethane (CH₂ClI). Designed for researchers, scientists, and professionals in drug development, this document aggregates critical data, details experimental methodologies, and illustrates key molecular characteristics and reactions.
General and Physical Properties
Chloroiodomethane is a colorless to pale yellow or pinkish-red liquid.[1] It is a dihalomethane notable for its utility in various organic synthesis applications.[2] The compound is sensitive to light and should be stored in a dark, refrigerated environment to prevent degradation.[1][3] Commercially available chloroiodomethane is often stabilized with copper.[4][5]
Table 1: General Properties of Chloroiodomethane
| Property | Value | Reference |
| IUPAC Name | Chloro(iodo)methane | [6] |
| Synonyms | Iodochloromethane, Chloromethyl iodide | [1][2] |
| CAS Number | 593-71-5 | [6] |
| Molecular Formula | CH₂ClI | [6] |
| Molecular Weight | 176.38 g/mol | [2][6] |
| Appearance | Colorless to pale yellow/pink-reddish liquid | [1][7] |
Table 2: Physical and Thermochemical Properties of Chloroiodomethane
| Property | Value | Reference |
| Density | 2.422 g/mL at 25 °C | [7][2] |
| Boiling Point | 108-109 °C | [7][2] |
| Refractive Index | n20/D 1.582 | [7][2] |
| Vapor Pressure | 10.6 mmHg | [6] |
| Flash Point | 108-109 °C | [7] |
| Solubility in Water | Insoluble | [5] |
| Solubility in Organic Solvents | Miscible with acetone, benzene, diethyl ether, alcohol | [1][7] |
| Henry's Law Constant (kH) | 8.9 μmol Pa⁻¹ kg⁻¹ | [2] |
| Crystal Structure | Orthorhombic, Space group Pnma | [2][8] |
| logP (Octanol/Water Partition Coefficient) | 1.61770 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of chloroiodomethane. Key data from various spectroscopic techniques are summarized below.
Table 3: Spectroscopic Data for Chloroiodomethane
| Technique | Data | Reference |
| ¹H NMR | Spectra available, chemical shifts referenced to TMS. | [6][9] |
| ¹³C NMR | Spectra available for characterization. | [6] |
| Mass Spectrometry (GC-MS) | m/z top peak: 176. | [6][10] |
| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra available. | [6][11] |
| Raman Spectroscopy | Spectra available. | [6] |
Chemical Properties and Reactivity
Chloroiodomethane is a versatile reagent in organic synthesis, primarily due to the differential reactivity of the carbon-iodine and carbon-chlorine bonds. The C-I bond is weaker and more susceptible to cleavage.[8]
Key Reactions:
-
Cyclopropanation (Simmons-Smith Reaction): Chloroiodomethane is frequently used as a substitute for diiodomethane in the Simmons-Smith reaction to form cyclopropanes. It often provides higher yields and greater selectivity.[2][3]
-
Formation of Organometallic Reagents: It reacts with organolithium compounds to generate chloromethyl lithium (ClCH₂Li).[2][8] It is also used with a zinc-copper couple to produce an organozinc reagent.[12]
-
Other Synthetic Applications: Chloroiodomethane is employed in Mannich reactions, aminomethylation, epoxidation, and various addition reactions to alkenes.[7][2]
-
Radical Reactions: The photolysis of chloroiodomethane has been studied, indicating the formation of radical pairs.[7] In the gas phase, it reacts with chlorine atoms via iodine atom abstraction to yield CH₂Cl and ICl.[13]
-
Surface Chemistry: On a Pt(111) surface, chloroiodomethane dissociates through C-I bond cleavage at approximately 150 K.[14]
Stability:
The compound is volatile and sensitive to light.[15] It is typically stored under refrigeration and in the dark.[7] For stability, it can be stabilized with copper chips. Incompatible materials include strong bases and oxidizing agents.[15]
Experimental Protocols
Synthesis of Chloroiodomethane from Dichloromethane
A convenient and efficient method for synthesizing chloroiodomethane involves the reaction of dichloromethane with sodium iodide in a polar aprotic solvent like N,N-dimethylformamide (DMF).[12]
Materials and Equipment:
-
Reactor with heating mantle, mechanical stirrer, thermometer, and condenser
-
Dichloromethane (CH₂Cl₂)
-
Sodium Iodide (NaI)
-
N,N-Dimethylformamide (DMF)
-
Bromobenzene (for use as an internal standard in GC analysis)
-
Vigreux column for distillation
Procedure: [12]
-
In a suitable reaction flask, combine sodium iodide (0.100 mol) and dichloromethane (0.47 mol).
-
Add DMF (30 mL) as the solvent. The use of DMF significantly enhances the reaction rate compared to solvents like acetone.
-
Heat the mixture to a gentle reflux while stirring. Precipitation of sodium chloride should be observed shortly after the reaction begins.
-
Maintain the reflux for 5 to 10 hours. A 10-hour reaction time can increase the yield to over 80%.
-
After the reaction period, cool the mixture in an ice bath and add 30 mL of water.
-
Separate the organic layer. Extract the aqueous layer multiple times with fresh dichloromethane.
-
Combine all organic layers. The resulting product can be analyzed by gas-liquid chromatography (GLC) to determine the yield of chloroiodomethane and any diiodomethane byproduct.
Purification: [12]
-
Wash the combined organic layers with several portions of water.
-
Dry the organic layer with anhydrous calcium chloride.
-
Perform a steam distillation of the dried organic phase.
-
Separate the organic layer from the distillate and dry it again.
-
Purify the final product by distillation through a 20 cm Vigreux column. Chloroiodomethane distills at 108-109 °C.
Logical Relationship Diagram
The following diagram illustrates the central role of chloroiodomethane, connecting its core properties, spectroscopic identifiers, and key chemical transformations.
Caption: Key properties and reactivity of chloroiodomethane.
References
- 1. Chloroiodomethane|lookchem [lookchem.com]
- 2. Chloroiodomethane - Wikipedia [en.wikipedia.org]
- 3. innospk.com [innospk.com]
- 4. Chloroiodomethane 97 593-71-5 [sigmaaldrich.com]
- 5. Chloroiodomethane, 98%, stabilized | Fisher Scientific [fishersci.ca]
- 6. Chloroiodomethane | CH2ClI | CID 11644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chloroiodomethane CAS#: 593-71-5 [m.chemicalbook.com]
- 8. webqc.org [webqc.org]
- 9. Chloroiodomethane(593-71-5) 1H NMR spectrum [chemicalbook.com]
- 10. Chloroiodomethane [webbook.nist.gov]
- 11. Chloroiodomethane [webbook.nist.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. fishersci.com [fishersci.com]
